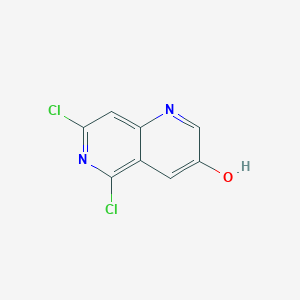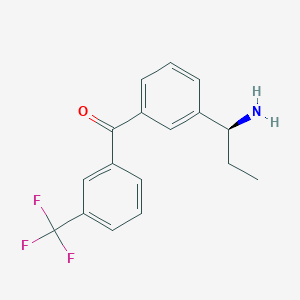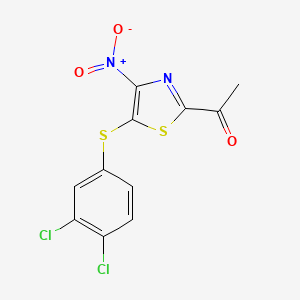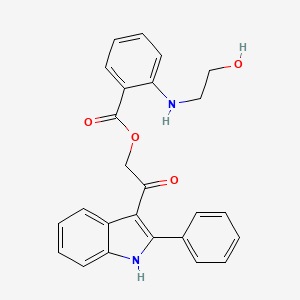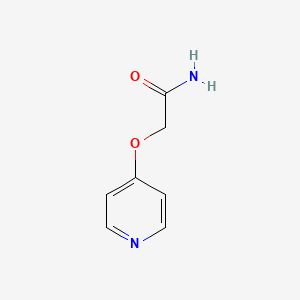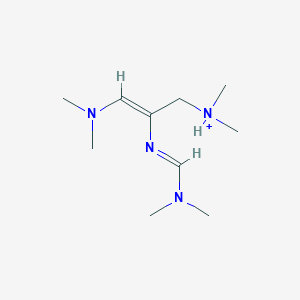
3-(Dimethylamino)-2-(((dimethylamino)methylene)amino)-N,N-dimethylprop-2-en-1-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)-2-(((dimethylamino)methylene)amino)-N,N-dimethylprop-2-en-1-aminium is a complex organic compound with a unique structure that includes multiple dimethylamino groups
Preparation Methods
The synthesis of 3-(Dimethylamino)-2-(((dimethylamino)methylene)amino)-N,N-dimethylprop-2-en-1-aminium typically involves the reaction of dimethylamine with appropriate precursors under controlled conditions. One common method involves the use of 1,3-dichloro-1,3-bis(dimethylamino)propenium salts, which react with primary amines to yield the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the process .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, where one of the dimethylamino groups is replaced by another functional group.
Addition: It can also undergo addition reactions with electrophiles, forming new compounds with different properties.
Common reagents used in these reactions include halogens, acids, and bases, depending on the desired transformation . The major products formed from these reactions vary widely and can include a range of substituted amines and other nitrogen-containing compounds.
Scientific Research Applications
3-(Dimethylamino)-2-(((dimethylamino)methylene)amino)-N,N-dimethylprop-2-en-1-aminium has several applications in scientific research:
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism by which 3-(Dimethylamino)-2-(((dimethylamino)methylene)amino)-N,N-dimethylprop-2-en-1-aminium exerts its effects involves its ability to act as a nucleophile or electrophile in chemical reactions. Its multiple dimethylamino groups can donate or accept electrons, facilitating various transformations. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out .
Comparison with Similar Compounds
Similar compounds include other dimethylamino-substituted amines and propenium salts. For example:
1,3-Dichloro-1,3-bis(dimethylamino)propenium salts: These compounds share a similar structure and reactivity profile.
Dimethylamino methylene derivatives: These compounds are used in similar applications and have comparable reactivity.
What sets 3-(Dimethylamino)-2-(((dimethylamino)methylene)amino)-N,N-dimethylprop-2-en-1-aminium apart is its unique combination of multiple dimethylamino groups, which enhances its reactivity and versatility in various chemical processes.
Properties
Molecular Formula |
C10H23N4+ |
|---|---|
Molecular Weight |
199.32 g/mol |
IUPAC Name |
[(Z)-3-(dimethylamino)-2-(dimethylaminomethylideneamino)prop-2-enyl]-dimethylazanium |
InChI |
InChI=1S/C10H22N4/c1-12(2)7-10(8-13(3)4)11-9-14(5)6/h7,9H,8H2,1-6H3/p+1/b10-7-,11-9? |
InChI Key |
UDOMALKMSZRFBX-RRNKDJTKSA-O |
Isomeric SMILES |
C[NH+](C)C/C(=C/N(C)C)/N=CN(C)C |
Canonical SMILES |
C[NH+](C)CC(=CN(C)C)N=CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Benzo[h]quinolin-2-yl)ethanol](/img/structure/B12970728.png)
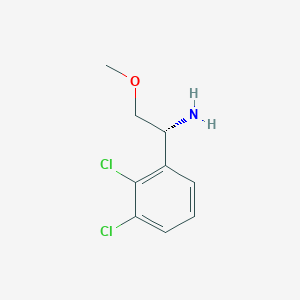
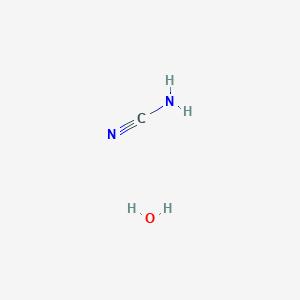
![Ethyl 4-(2-((1,10b-dihydropyrazolo[1,5-c]quinazolin-5-yl)thio)acetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B12970747.png)
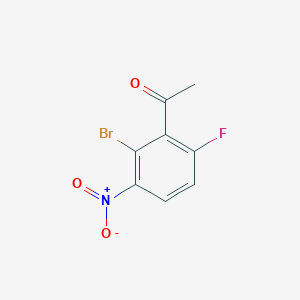
![2-(4-Bromo-6-fluoro-1H-benzo[d]imidazol-1-yl)-4,6-dichloropyrimidine-5-carboxamide](/img/structure/B12970767.png)
